molecular formula C20H22BNO2 B12099173 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

Cat. No.: B12099173
M. Wt: 319.2 g/mol
InChI Key: PCSLLUIHMLJDRI-UHFFFAOYSA-N
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Description

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is a boron-containing indole derivative characterized by a tetramethyl dioxaborolane ring attached to the phenyl group at the 3-position of the indole core. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate ester group .

Properties

Molecular Formula

C20H22BNO2

Molecular Weight

319.2 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

InChI

InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-7-9-14(12-16)18-13-15-8-5-6-11-17(15)22-18/h5-13,22H,1-4H3

InChI Key

PCSLLUIHMLJDRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to remove the boronic ester group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole compounds, including 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole, exhibit notable anticancer properties. A study demonstrated that such compounds can inhibit the growth of various cancer cell lines. For instance, indole derivatives were evaluated for their antimitotic activity against human tumor cells, yielding mean GI50 values that suggest significant efficacy in cancer treatment .

Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. In animal models simulating Alzheimer's disease, treatment with related indole compounds showed improvements in cognitive function and reductions in neuroinflammation markers. These findings highlight the therapeutic promise of indole derivatives in neurodegenerative conditions .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The presence of the dioxaborolane moiety allows for the use of this compound as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial in forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules . The compound's ability to participate in such reactions expands its utility in synthetic organic chemistry.

Material Science

Fluorescent Materials
Indole derivatives have been explored for their potential in creating fluorescent materials. The incorporation of the dioxaborolane group can enhance the photophysical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study Focus Findings
Anticancer Screening Evaluation of indole derivativesSignificant growth inhibition in cancer cell lines; mean GI50 values indicate potent activity
Neuroprotection Research Effects on Alzheimer's modelsImproved cognitive function and reduced neuroinflammation
Organic Synthesis Application Use as a reagent in cross-couplingEffective in forming carbon-carbon bonds via Suzuki-Miyaura reactions
Fluorescent Material Development Photophysical property enhancementPromising results for application in OLEDs

Mechanism of Action

The mechanism of action of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)
  • Structure : Replaces the indole core with isoindoline-1,3-dione, linked via a benzyl group to the boronate ester.
  • Synthesis : Prepared via methanesulfonyl chloride and potassium phthalimide salt, yielding 80% as a white solid (m.p. 170–173°C) .
  • Key Data :
    • $^{1}\text{H-NMR}$: δ 7.76–7.83 (m, 3H), 1.33 (s, 12H).
    • $^{11}\text{B-NMR}$: δ 30.88, typical for boronate esters.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (2t)
  • Structure : N-methylated indole with boronate ester at the 4-position.
  • Synthesis : Prepared via NaH/MeI alkylation (73% yield) and purified via flash chromatography .
  • Key Data :
    • $ Rf = 0.64 $ (pentane/Et$2$O 9:1).
  • Comparison : N-methylation improves stability against oxidation but may reduce hydrogen-bonding interactions in biological applications.
3-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • Structure : Methyl substituent at the 3-position and boronate ester at the 6-position.
  • Availability : Discontinued commercial product (CAS 1300582-52-8) .

Physicochemical Properties

Melting Points
Compound Melting Point (°C) Reference
2-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-indole (Target) Not reported -
3b (Isoindoline-dione analogue) 170–173
4-(Tetramethyl-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole 105–108
2-Phenyl-7-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS 919119-71-4) Not reported
  • Insight : The isoindoline-dione analogue (3b) has a higher melting point, likely due to increased crystallinity from the planar phthalimide group.
NMR Spectral Shifts
  • Target Compound: No direct data, but analogues show characteristic boronate ester $^{11}\text{B-NMR}$ shifts (~30 ppm) .
  • Indole Core: $^{13}\text{C-NMR}$ shifts for C-3 and C-7 in nitro- and amino-substituted indoles (e.g., 128.73 ppm for C-3a in nitro derivatives) suggest electronic modulation by substituents .

Biological Activity

The compound 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21BO4C_{16}H_{21}BO_4, with a molecular weight of 288.1 g/mol. The compound features an indole core substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which may enhance its solubility and biological interaction capabilities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Notably, indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies have indicated that indole derivatives can inhibit the activity of PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival pathways.
  • Antioxidant Activity : The presence of the dioxaborolane group may contribute to the antioxidant properties of the compound, potentially protecting cells from oxidative stress.
  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on PI3K Inhibition : A study reported that structurally similar indole compounds exhibited IC50 values in the nanomolar range against PI3K isoforms. This suggests that this compound could similarly exhibit potent inhibitory effects against these kinases .
  • MMP Inhibition : Indole-based compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. One study indicated that certain indole derivatives displayed significant inhibition of MMP-13, highlighting their potential in treating arthritic disorders and cancer .

Pharmacokinetic Profile

A detailed pharmacokinetic evaluation is essential for understanding the bioavailability and metabolic stability of this compound. Key parameters include:

  • Absorption : The compound's solubility profile suggests favorable absorption characteristics.
  • Distribution : Lipophilicity due to the dioxaborolane moiety may enhance tissue distribution.
  • Metabolism : Studies on similar compounds indicate potential metabolic pathways involving hepatic enzymes.

Data Tables

PropertyValue
Molecular FormulaC16H21BO4
Molecular Weight288.1 g/mol
SolubilitySoluble in organic solvents
IC50 (PI3K inhibition)<100 nM (indicative)
Antioxidant ActivityModerate to high

Q & A

Q. What are the common synthetic routes for preparing 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole?

The synthesis typically involves organoboron coupling strategies. A key method is iridium-catalyzed C-H borylation of the indole scaffold, enabling direct functionalization at the phenyl position. For example, Ir catalysts (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands facilitate regioselective borylation under mild conditions . Alternatively, multi-step substitution reactions (e.g., tert-butyl protection followed by boronate ester formation) are employed, as demonstrated in the synthesis of analogous indole-boronate derivatives . Reaction monitoring via TLC and purification by column chromatography (e.g., petroleum ether/EtOAC gradients) are standard .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry and purity. For example, the tetramethyl-dioxaborolane moiety shows distinct proton signals at δ 1.3–1.4 ppm (methyl groups) and aromatic protons at δ 6.5–8.0 ppm .
  • Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., m/z 243.11 for C₁₄H₁₈BNO₂) .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for structural validation. Single-crystal data (e.g., CCDC entries) are refined using SHELXL .

Q. What role does the tetramethyl-1,3,2-dioxaborolane moiety play in cross-coupling reactions?

This boronate ester acts as a transient protecting group and coupling partner in Suzuki-Miyaura reactions. The dioxaborolane ring stabilizes the boron center, preventing hydrolysis while enabling aryl-aryl bond formation with halides/triflates under Pd catalysis . Steric shielding from the tetramethyl groups moderates reactivity, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in structural determination?

SHELXL refines X-ray data to resolve challenges like disorder or twinned crystals . For example, DFT-optimized molecular geometries (e.g., bond lengths, dihedral angles) are cross-validated against experimental data to confirm the indole-boronate linkage. Discrepancies in torsion angles (e.g., between phenyl and indole planes) may indicate conformational flexibility .

Q. What strategies address contradictory NMR data in characterizing regioselectivity of derivatives?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals. For instance, NOE correlations between indole C-3 protons and adjacent phenyl groups confirm substitution patterns .
  • Isotopic Labeling : ¹⁰B/¹¹B isotopic splitting in NMR can distinguish boronate regioisomers .
  • Complementary Techniques : IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HR-MS provide orthogonal validation .

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in catalytic applications?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance boronate solubility but may accelerate hydrolysis. Stability tests under inert atmospheres (N₂/Ar) are critical .
  • Temperature : Elevated temperatures (80–100°C) improve coupling efficiency in Suzuki reactions but risk boronate decomposition. Kinetic studies (via GC/MS monitoring) optimize time-temperature profiles .

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of the boronate moiety localizes on boron, favoring transmetallation in cross-coupling. Electrostatic potential maps highlight electron-deficient phenyl regions, guiding functionalization strategies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to reconcile?

Variations arise from polymorphism or impurity profiles . For example, solubility in water is negligible (<0.1 mg/mL), but conflicting data may stem from amorphous vs. crystalline forms. Re-crystallization (e.g., from EtOH/water) and DSC analysis standardize measurements .

Q. Conflicting reactivity in catalytic cycles: Mechanistic insights?

Divergent outcomes (e.g., homocoupling vs. cross-coupling) may reflect ligand effects or oxidant choice . Mechanistic probes like radical traps (TEMPO) or stoichiometric Pd studies clarify pathways. For iridium-catalyzed borylation, steric maps of the indole scaffold rationalize regioselectivity .

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterConditions/DataReference
Optimal Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h
¹H NMR (CDCl₃)δ 1.35 (s, 12H, B-O-CH₃), δ 7.2–8.1 (Ar-H)
X-ray Bond Length (B-C)1.57–1.59 Å

Q. Table 2. Computational Parameters for DFT Studies

Functional/Basis SetApplicationOutcome
B3LYP/6-31G*FMO AnalysisBoron as electrophilic center
M06-2X/cc-pVTZSolvent Effects (THF)ΔG‡ for hydrolysis: +22 kcal

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